What is the chemical structure of Benzpyrimoxan
What is the chemical structure of Benzpyrimoxan
An In-Depth Technical Guide to Benzpyrimoxan For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzpyrimoxan, with the development code NNI-1501, is a novel insecticide characterized by a unique pyrimidine derivative structure.[1][2] It is specifically identified as 5-(1,3-dioxan-2-yl)-4-{[4-(trifluoromethyl)phenyl]methoxy}pyrimidine.[1][3] This compound is recognized for its significant efficacy against the nymphal stages of rice planthoppers, including strains that have developed resistance to existing insecticides.[1][2] Notably, Benzpyrimoxan exhibits low adverse effects on pollinators and other beneficial arthropods, positioning it as a valuable component for integrated pest management (IPM) strategies.[1][4] Its mode of action is as an insect growth regulator that inhibits the molting process.[5][6]
Chemical Structure and Properties
Benzpyrimoxan is a member of the pyrimidine class of organic compounds, substituted at positions 4 and 5 with [4-(trifluoromethyl)phenyl]methoxy and 1,3-dioxan-2-yl groups, respectively.[5] It is also classified as a member of (trifluoromethyl)benzenes, an aromatic ether, and a member of dioxanes.[5][6]
Chemical Structure:
Physicochemical and Toxicological Data
The following table summarizes key quantitative data for Benzpyrimoxan and one of its synthetic intermediates.
| Parameter | Value | Reference Compound | Source(s) |
| IUPAC Name | 5-(1,3-dioxan-2-yl)-4-{[4-(trifluoromethyl)phenyl]methoxy}pyrimidine | Benzpyrimoxan | [3][5] |
| CAS Number | 1449021-97-9 | Benzpyrimoxan | [7] |
| Molecular Formula | C₁₆H₁₅F₃N₂O₃ | Benzpyrimoxan | [7][8] |
| Molecular Weight | 340.30 g/mol | Benzpyrimoxan | [5][7] |
| Melting Point | 114–115°C | 6-chloro-5-(1,3-dioxan-2-yl)-4-{[4-(trifluoromethyl)phenyl]methoxy}pyrimidine (Intermediate 6) | [1] |
| Dermal LD₅₀ (Rat) | > 2000 mg/kg | Benzpyrimoxan | [9] |
Experimental Protocols
Synthesis of Benzpyrimoxan
The synthetic pathway for Benzpyrimoxan involves a multi-step process starting from 4,6-dihydroxypyrimidine.[1][10]
1. Synthesis of 4,6-dichloro-5-(1,3-dioxan-2-yl)pyrimidine (Intermediate 5):
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N,N-dimethyl formamide (15.0 g, 130 mmol) is slowly added to phosphorus oxychloride (103 g, 670 mmol) at 0°C.
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The mixture is stirred at room temperature for 10 minutes.
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4,6-dihydroxypyrimidine (4) (10.0 g, 89 mmol) is added to the mixture, which is then stirred at 80°C for 5 hours.
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The reaction mixture is cooled to room temperature and poured into ice water.
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1,3-propanediol (13.6 g, 178 mmol) and p-toluenesulfonic acid monohydrate (0.85 g, 4.5 mmol) are added, and the mixture is stirred at room temperature for 3 hours.
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The resulting precipitate is collected by filtration, washed with water, and dried to yield the crude product.[1]
2. Synthesis of 6-chloro-5-(1,3-dioxan-2-yl)-4-{[4-(trifluoromethyl)phenyl]methoxy}pyrimidine (Intermediate 6):
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To a solution of Intermediate 5 (1.0 g, 4.0 mmol) and 4-(trifluoromethyl)benzyl alcohol (0.78 g, 4.4 mmol) in N,N-dimethyl formamide (10 mL), potassium carbonate (0.61 g, 4.4 mmol) is added.
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The mixture is stirred at room temperature for 2 hours.
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The reaction mixture is poured into ice water and extracted with ethyl acetate.
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The organic extract is washed with brine and dried over anhydrous magnesium sulfate.
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The solvent is evaporated in vacuo, and the residue is purified by silica gel chromatography to yield Intermediate 6 as a colorless crystal.[1]
3. Synthesis of 5-(1,3-dioxan-2-yl)-4-{[4-(trifluoromethyl)phenyl]methoxy}pyrimidine (Benzpyrimoxan):
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Intermediate 6 (0.50 g, 1.3 mmol) is dissolved in a mixed solvent of ethyl acetate (5 mL) and methanol (5 mL).
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10% Palladium on carbon (0.05 g) and sodium acetate (0.21 g, 2.5 mmol) are added to the solution.
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The mixture is stirred under a hydrogen atmosphere at room temperature for 4 hours.
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The catalyst is removed by filtration, and the filtrate is concentrated in vacuo.
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The residue is purified by silica gel chromatography to yield Benzpyrimoxan as a colorless crystal.[1]
Biological Activity Evaluation Protocol
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The biological activity against insect pests, such as rice planthoppers, is typically evaluated using a feed-dipping method.
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In field trials, the number of all stages of Brown Planthopper (BPH) and White-backed Planthopper (WBPH) are counted from 40-60 randomly selected hills before application and at weekly intervals after application.
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The control efficacy is calculated using the following formula: % Control = 100 - ((T1 / T0 ) × ( U0 / U1 )) × 100 Where:
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T0 = Number of hoppers in the treated plot before application
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T1 = Number of hoppers in the treated plot after application
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U0 = Number of hoppers in the untreated control (UTC) plot before application
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U1 = Number of hoppers in the UTC plot after application[2]
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Mechanism of Action & Signaling
Benzpyrimoxan functions as an insect growth regulator by disrupting the hormonal balance required for molting. Specifically, it interferes with the normal metabolic reduction of ecdysteroids (molting hormones) that must occur before molting can be successfully completed. The sustained high levels of ecdysteroids in the presence of Benzpyrimoxan lead to abnormal molting and are ultimately lethal to the insect nymph.[11] This mode of action is distinct from other insect growth regulators like buprofezin.[10]
Caption: Proposed mechanism of Benzpyrimoxan on insect molting.
Conclusion
Benzpyrimoxan is a significant advancement in insecticide development, offering a novel chemical structure and a distinct mode of action against critical rice pests.[1][12] Its high efficacy, coupled with a favorable safety profile for non-target organisms, underscores its potential as a key tool in modern agricultural pest management strategies.[1][13] The detailed synthetic pathway and understanding of its mechanism of action provide a solid foundation for further research and application in the field.
References
- 1. Benzpyrimoxan: Design, synthesis, and biological activity of a novel insecticide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zenodo.org [zenodo.org]
- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 4. Benzpyrimoxan: Design, synthesis, and biological activity of a novel insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzpyrimoxan | C16H15F3N2O3 | CID 129054093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzpyrimoxan CAS#: 1449021-97-9 [chemicalbook.com]
- 7. medkoo.com [medkoo.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. Benzpyrimoxan (Ref: NNI-1501) [sitem.herts.ac.uk]
- 10. The introduction of Benzpyrimoxan_Chemicalbook [chemicalbook.com]
- 11. irac-online.org [irac-online.org]
- 12. [PDF] Benzpyrimoxan: Design, synthesis, and biological activity of a novel insecticide | Semantic Scholar [semanticscholar.org]
- 13. Benzpyrimoxan: Design, synthesis, and biological activity of a novel insecticide [hero.epa.gov]
